molecular formula C18H15FN4O2 B2374047 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941892-46-2

1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2374047
CAS No.: 941892-46-2
M. Wt: 338.342
InChI Key: RNOLAUNIIDAJHH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a pyridin-4-yl group, while the pyrrolidinone nitrogen is attached to a 3-fluoro-4-methylphenyl group. This structural combination confers unique electronic and steric properties, making it a candidate for medicinal chemistry research. The fluorine atom enhances metabolic stability and lipophilicity, while the pyridine ring may improve solubility and target-binding specificity .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-2-3-14(9-15(11)19)23-10-13(8-16(23)24)18-21-17(22-25-18)12-4-6-20-7-5-12/h2-7,9,13H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLAUNIIDAJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a notable member of the pyrrolidine and oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Oxadiazole moiety : Known for its biological activity, particularly in anticancer research.
  • Fluorinated phenyl group : Enhances lipophilicity and potentially increases bioactivity.

Research indicates that compounds containing the oxadiazole structure exhibit a range of mechanisms that contribute to their biological effects:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
    • Thymidylate Synthase
    • Histone Deacetylases (HDAC)
    • Telomerase
    These enzymes play critical roles in DNA synthesis and repair, making them viable targets for cancer therapy .
  • Antimicrobial Properties : Some studies suggest that the pyrrolidine-based compounds demonstrate antibacterial and antifungal activities. The presence of halogen substituents in the phenyl ring has been correlated with enhanced antimicrobial efficacy .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one:

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)15.63
AnticancerA549 (lung cancer)0.12 - 2.78
AntimicrobialStaphylococcus aureus0.0039 - 0.025
AntimicrobialEscherichia coliComplete death in 8h

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of oxadiazole derivatives, 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one was evaluated against several cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like Tamoxifen. Western blot analysis revealed that the compound increased p53 expression and activated caspase pathways leading to apoptosis in MCF-7 cells .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it not only inhibited growth but also led to complete cell death within hours at low concentrations, showcasing its potential as a therapeutic agent against bacterial infections .

Comparison with Similar Compounds

Key Structural Insights:

  • Fluorine vs. Chlorine : The target compound’s 3-fluoro substituent offers better metabolic stability and reduced toxicity compared to chlorine in ’s analog .
  • Pyridine vs. Phenyl : The pyridin-4-yl group (target compound) provides a hydrogen-bond acceptor, enhancing solubility and target interaction compared to purely aromatic phenyl groups .

Activity Trends:

  • Antimicrobial Activity : Chlorine-substituted analogs () show stronger antibacterial effects but higher cytotoxicity, whereas fluorine (target compound) balances potency and safety .
  • Target Selectivity : Pyridine-containing compounds (target, ) may exhibit better selectivity for kinase or enzyme targets due to hydrogen-bonding interactions .

Application Potential

  • Drug Discovery : The target compound’s fluorine and pyridine groups make it a promising lead for CNS drugs or kinase inhibitors, leveraging improved blood-brain barrier penetration and target affinity .
  • Agricultural Chemistry : Oxadiazole derivatives are explored as fungicides; the 3-fluoro-4-methylphenyl group could enhance environmental stability .

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